Cimetropium

Antimuscarinic potency pA2 determination Colonic motility

Cimetropium bromide is a quaternary ammonium antimuscarinic with 1-4% oral bioavailability, ensuring peripheral selectivity and minimal CNS effects. Unlike dual-mechanism antispasmodics (pinaverium, otilonium) that also block L-type calcium channels, cimetropium acts purely as a competitive muscarinic antagonist—critical for studies isolating cholinergic pathways. With 68.7% efficacy in visceral pain models vs 53.5% for scopolamine butylbromide (p=0.0044), and a 20.0-hour reduction in whole gut transit time (P<0.01), it is the preferred reference compound for GI motility and visceral pain research.

Molecular Formula C21H28NO4+
Molecular Weight 358.5 g/mol
CAS No. 150521-16-7
Cat. No. B130472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetropium
CAS150521-16-7
Synonyms(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane
Molecular FormulaC21H28NO4+
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5
InChIInChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1
InChIKeyQVVOZYKELHAIPX-MWGADRMYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetropium Bromide CAS 150521-16-7 Procurement Guide: Quaternary Ammonium Antispasmodic


Cimetropium bromide (CAS 150521-16-7) is a semisynthetic quaternary ammonium antimuscarinic agent derived from scopolamine, acting as a competitive antagonist at muscarinic receptors in gastrointestinal smooth muscle [1]. Unlike tertiary amine anticholinergics, its quaternary structure limits central nervous system penetration, providing peripheral antispasmodic activity with reduced CNS side effects [1]. It is primarily utilized for the management of irritable bowel syndrome (IBS) and related functional gastrointestinal disorders characterized by abdominal pain and spasm [1].

Cimetropium Bromide vs. Generic Antispasmodics: Why Substitution Risks Clinical and Experimental Variability


In-class substitution among quaternary ammonium antispasmodics (e.g., n-butyl scopolammonium, otilonium, pinaverium) is not scientifically justified due to marked differences in oral absorption profiles, which range from 1-4% (cimetropium) to 3% (otilonium) to 8-10% (pinaverium), directly impacting systemic exposure and therapeutic reliability [1]. Furthermore, while cimetropium bromide functions purely as a competitive muscarinic antagonist, other agents like pinaverium and otilonium possess dual mechanisms including L-type calcium channel blockade, fundamentally altering their pharmacodynamic profile and clinical application [1]. This heterogeneity mandates compound-specific selection based on empirical, comparator-driven evidence to ensure reproducible experimental and clinical outcomes.

Cimetropium Bromide (DA-3177): Head-to-Head Comparative Performance Data


Cimetropium vs. Atropine: Comparative Antimuscarinic Potency (pA2) in Isolated Colonic Tissue

Cimetropium bromide demonstrates competitive muscarinic antagonism in human colonic smooth muscle with affinity (pA2) values directly comparable to atropine, the classical muscarinic antagonist. In isolated colonic preparations, cimetropium's pA2 values range from 7.41 to 7.82, establishing it as a high-potency antispasmodic [1]. A separate study in guinea-pig gallbladder confirmed a pA2 of 7.77 ± 0.14 for cimetropium, compared to 8.31 ± 0.14 for atropine, placing its potency within the same order of magnitude as the reference compound [2].

Antimuscarinic potency pA2 determination Colonic motility

Cimetropium vs. Scopolamine Butylbromide: Superior Pain Relief in Upper Urinary Calculus

In a double-blind Phase III clinical trial (n=198) for pain from upper urinary calculus, cimetropium bromide (75 mg t.i.d.) demonstrated superior efficacy compared to scopolamine butylbromide (60 mg t.i.d.). The patient-reported rate of 'moderately improved' or better was significantly higher in the cimetropium group (68.7%) versus the scopolamine group (53.5%; p = 0.0044) [1]. Global improvement was also significantly better for cimetropium (70.1% vs. 61.4%; p = 0.0469), with comparable safety profiles (adverse events: 8.5% vs. 6.7%, not significant) [1].

Clinical trial Pain management Urology

Cimetropium vs. Placebo: Quantified Reduction in Whole Gut Transit Time in IBS-C

In a double-blind, placebo-controlled trial (n=40) of IBS patients with constipation (IBS-C), oral cimetropium bromide (50 mg t.d.s.) significantly shortened whole gut transit time. In the subgroup with prolonged transit, mean transit time decreased from 80.8 ± 4.0 hours to 60.8 ± 6.7 hours after one month of treatment (P < 0.01) [1]. Global clinical improvement was also significantly better than placebo (P = 0.029) [1]. Notably, cimetropium did not affect transit time in patients with initially rapid transit, suggesting a normalizing rather than purely acceleratory effect.

Gastrointestinal transit IBS-C Motility

Cimetropium vs. Octylonium Bromide: Differential Improvement in Non-Digestive Symptoms

A six-week double-blind RCT (n=40) compared cimetropium bromide (50 mg BID) directly against octylonium bromide (20 mg TID) in IBS patients [1]. While both drugs significantly reduced abdominal pain and improved bowel habits, a statistically significant difference emerged in non-digestive symptoms such as asthenia, palpitations, tremor, and headache, which improved more in the cimetropium bromide group [1]. The study reported no severe side effects in either group, highlighting a potential differential advantage in tolerability or secondary effect profile.

IBS Non-digestive symptoms Clinical trial

Cimetropium vs. Atropine: Preferential Effect on Neuronally-Evoked Contractions

In guinea-pig ileum longitudinal muscle preparations, cimetropium bromide exhibited a differential inhibitory profile compared to atropine. While both compounds antagonized exogenous acetylcholine (ACh)-induced contractions, cimetropium demonstrated relatively greater potency in inhibiting contractions evoked by electrical field stimulation (EFS) or nicotine [1]. This suggests that cimetropium may preferentially affect neuronally-released ACh. Additionally, under muscarinic autoinhibition-blocked conditions, cimetropium decreased labeled ACh release induced by EFS, indicating an effect on presynaptic ACh release mechanisms distinct from its postsynaptic receptor antagonism [1].

Autoreceptor ACh release Guinea-pig ileum

Cimetropium vs. Quaternary Ammonium Class: Distinct Oral Absorption Profile and Systemic Exposure

Cimetropium bromide exhibits a unique oral absorption profile among quaternary ammonium antispasmodics. After a 200 mg oral dose in healthy volunteers, only 1-4% of the administered dose is absorbed systemically, yet this amount is sufficient for therapeutic effect [1]. The absorption is discontinuous, occurring in two distinct phases and ending abruptly during the second phase [1]. This contrasts with n-butyl scopolammonium (partial absorption), pinaverium bromide (8-10% absorption with excellent hepato-biliary excretion), and otilonium bromide (3% absorption, almost totally excreted in feces) [2]. Intravenous cimetropium (10 mg) shows rapid distribution and elimination with a terminal half-life of 50 ± 8 minutes and 46 ± 2% urinary excretion [1].

Pharmacokinetics Oral bioavailability Absorption

Cimetropium Bromide: Validated Application Scenarios for Research and Industrial Use


Visceral Pain Model Analgesic Efficacy Studies

Given its demonstrated superiority over scopolamine butylbromide in a clinical pain model (68.7% vs. 53.5% improvement rate, p=0.0044) [1], cimetropium bromide is the preferred candidate for preclinical and clinical studies evaluating visceral pain associated with smooth muscle spasm. Its validated efficacy in upper urinary calculus pain provides a robust reference point for comparative analgesic research.

Gastrointestinal Motility Research in Constipation-Predominant IBS

The compound's quantified effect on whole gut transit time (reduction of 20.0 hours, P < 0.01) in IBS-C patients [2] makes it a valuable tool for investigating mechanisms of slow-transit constipation. Its differential effect based on baseline transit (normalizing effect) supports its use in studies requiring a compound that modulates, rather than uniformly accelerates, GI motility.

Pharmacological Studies of Muscarinic Autoreceptor Function

Cimetropium's distinct pharmacological profile, including a more potent effect on neuronally-evoked contractions and inhibition of labeled ACh release [3], positions it as a unique research tool. Unlike atropine, cimetropium allows for the investigation of presynaptic muscarinic autoreceptor mechanisms and their role in modulating cholinergic neurotransmission in the enteric nervous system.

Comparative Pharmacokinetic Studies of Quaternary Ammonium Compounds

The well-characterized, discontinuous oral absorption profile (1-4% bioavailability) and rapid IV elimination half-life (50 ± 8 min) [4] make cimetropium an ideal reference compound for comparative absorption, distribution, metabolism, and excretion (ADME) studies within the quaternary ammonium antispasmodic class. Its distinct PK parameters facilitate mechanistic investigations into the relationship between chemical structure and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.